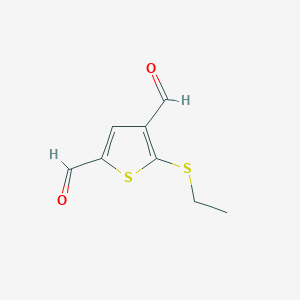
ethyl (4,5-diphenyl-2-thienyl)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4,5-diphenyl-2-thienyl)(oxo)acetate, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, and the resulting product has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of ethyl (4,5-diphenyl-2-thienyl)(oxo)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound may be able to induce the expression of certain genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and melanoma cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit HDAC activity. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to improve cognitive function.
実験室実験の利点と制限
Ethyl (4,5-diphenyl-2-thienyl)(oxo)acetate has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on ethyl (4,5-diphenyl-2-thienyl)(oxo)acetate. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and materials. Finally, there is a need for further research on the potential toxicity of this compound and its effects on human health.
合成法
The synthesis of ethyl (4,5-diphenyl-2-thienyl)(oxo)acetate involves a multistep process that begins with the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide to form 2-phenylthiophene-5-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 2-phenylthiophene-5-carbonyl chloride, which is then reacted with ethyl acetate and triethylamine to form this compound.
科学的研究の応用
Ethyl (4,5-diphenyl-2-thienyl)(oxo)acetate has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound has been used as a key building block in the synthesis of various organic compounds, including heterocyclic compounds and natural products. Additionally, this compound has been studied for its potential applications in the development of new materials, such as conducting polymers and liquid crystals. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as for its ability to inhibit the activity of certain enzymes.
特性
IUPAC Name |
ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3S/c1-2-23-20(22)18(21)17-13-16(14-9-5-3-6-10-14)19(24-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJYSBSLRVRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-allyl-5-{2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920551.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4920557.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4920567.png)
acetate](/img/structure/B4920575.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4920585.png)


![3-cyclopropyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4920610.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B4920616.png)

![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)

![1-ethyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4920649.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4920653.png)
